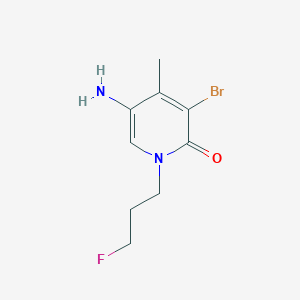
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with a unique molecular structure. It has a molecular weight of 263.11 g/mol and is known for its versatility in various scientific applications . This compound is characterized by the presence of amino, bromo, fluoropropyl, and methyl groups attached to a dihydropyridinone ring.
Preparation Methods
The synthesis of 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one involves several steps, including the introduction of the amino, bromo, and fluoropropyl groups onto the dihydropyridinone ring. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as bromine, fluoropropylamine, and methylating agents. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and bromo groups play a crucial role in its reactivity and binding affinity to target molecules. The fluoropropyl group enhances its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar compounds to 5-Amino-3-bromo-1-(3-fluoropropyl)-4-methyl-1,2-dihydropyridin-2-one include:
5-Amino-3-bromo-1-(3-chloropropyl)-4-methyl-1,2-dihydropyridin-2-one: This compound has a chloropropyl group instead of a fluoropropyl group, which affects its reactivity and applications.
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one: The presence of a hydroxypropyl group introduces different chemical properties and potential biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12BrFN2O |
|---|---|
Molecular Weight |
263.11 g/mol |
IUPAC Name |
5-amino-3-bromo-1-(3-fluoropropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H12BrFN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h5H,2-4,12H2,1H3 |
InChI Key |
RSCIHUGSKFHPED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C=C1N)CCCF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B13330846.png)
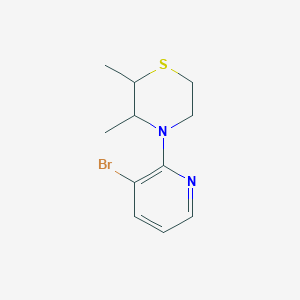
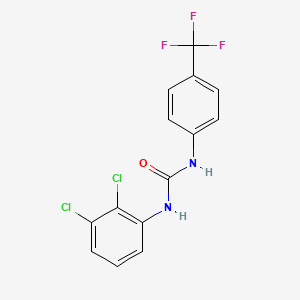
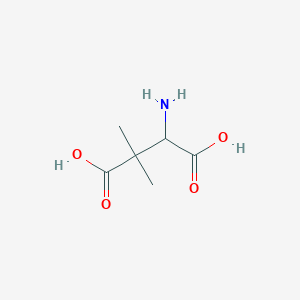
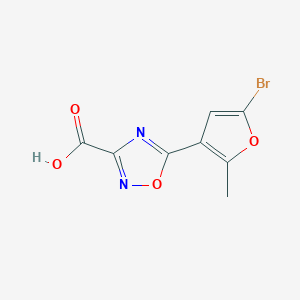
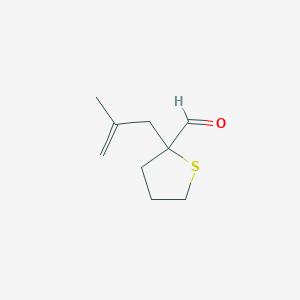
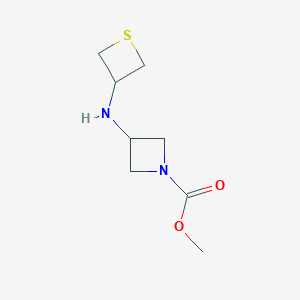
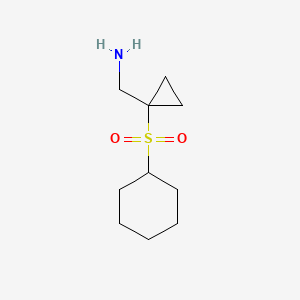
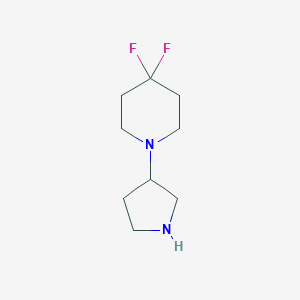
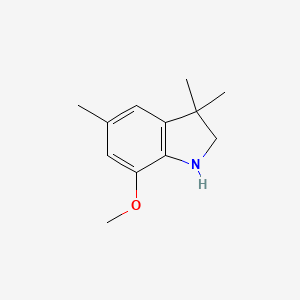
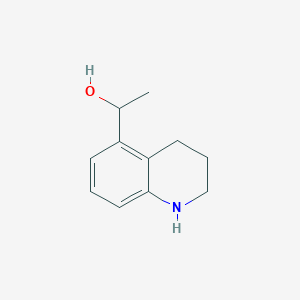
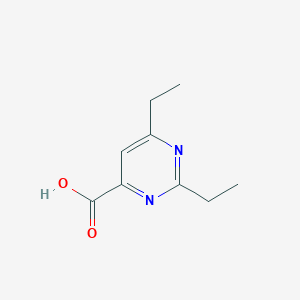
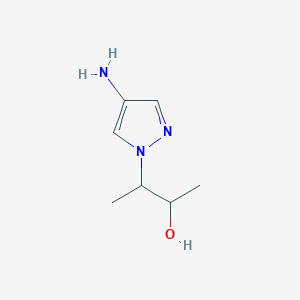
![2,7-Dimethylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13330917.png)
